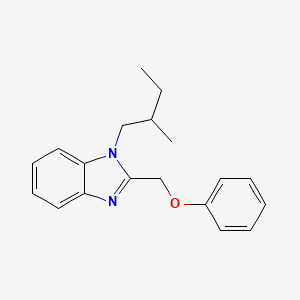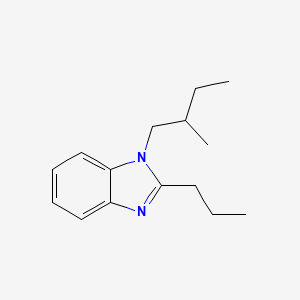![molecular formula C14H15ClN2O2S2 B4083203 1-allyl-3-(4-chlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B4083203.png)
1-allyl-3-(4-chlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
Übersicht
Beschreibung
Research into thieno[3,4-d]imidazole derivatives and related compounds has been driven by their interesting chemical properties and potential applications. These compounds often exhibit significant biological activity, making them subjects of synthesis and structural analysis efforts. The focus is on understanding their molecular structure, synthesis methods, chemical reactions, and physical and chemical properties to explore their applications in various fields.
Synthesis Analysis
The synthesis of related compounds often involves regioselective reactions, solid support under microwave irradiation, and reactions with various alkylating agents. For instance, the regioselective allylation of imidazole derivatives can yield various allylated products depending on the reaction conditions and catalysts used. Microwave-assisted synthesis is noted for its efficiency and selectivity in preparing imidazole derivatives (Aouad, Rezki, & El Ahsry, 2008).
Molecular Structure Analysis
The molecular structure of imidazole and thiazole derivatives has been extensively studied using techniques such as X-ray crystallography. These analyses reveal the planarity of the imidazole ring and its perpendicular orientation to adjacent phenyl rings, contributing to the compound's overall structural stability and potential interactions (Sharma et al., 2017).
Chemical Reactions and Properties
Imidazole and thiazole derivatives engage in various chemical reactions, including N-alkylation and complexation with metals, which can significantly alter their electronic and structural properties. For example, aggregation-induced emission (AIE) can be achieved through strategic modifications like N-alkylation combined with metal complexation, demonstrating the versatility of these compounds in chemical reactions (Liu et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, of imidazole and thiazole derivatives, are influenced by their molecular structure. Modifications to the molecule, such as N-alkylation, can improve solubility and thermal stability, expanding their utility in various applications. The planarity of these molecules and the presence of substituents affect their stacking and self-assembly behavior, which is crucial for their physical properties (Peng et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S2/c1-2-7-16-12-8-21(18,19)9-13(12)17(14(16)20)11-5-3-10(15)4-6-11/h2-6,12-13H,1,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCQZOMLVXRUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2CS(=O)(=O)CC2N(C1=S)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-3-(4-chlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B4083121.png)
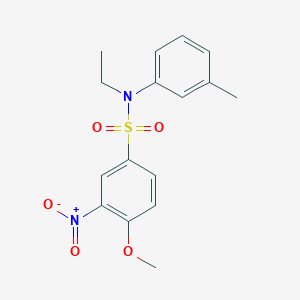
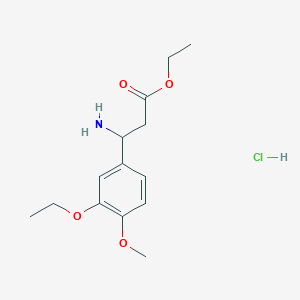

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4083149.png)
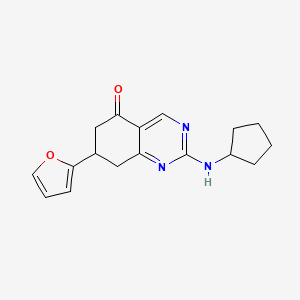
![7-(difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4083179.png)
![4-[(2-hydroxyethyl)amino]-3-nitro-N-phenylbenzamide](/img/structure/B4083182.png)
![N-cyclohexyl-N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4083189.png)
![N-(1-{4-ethyl-5-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-4-methylbenzamide](/img/structure/B4083193.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[1-methyl-2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4083199.png)
